Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate
Brand Name: Vulcanchem
CAS No.: 27494-47-9
VCID: VC21539461
InChI: InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1
SMILES: CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C21H40N2O4
Molecular Weight: 203,24*181,32 g/mole

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate

CAS No.: 27494-47-9

VCID: VC21539461

Molecular Formula: C21H40N2O4

Molecular Weight: 203,24*181,32 g/mole

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate - 27494-47-9

Description

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate is a chemical compound commonly used in laboratory settings for scientific and industrial research. It is a derivative of butanoic acid, specifically modified with a tert-butoxycarbonyl (Boc) protecting group and paired with dicyclohexylamine. This compound is crucial in organic synthesis, particularly in peptide chemistry, where protecting groups are essential for controlling reactivity.

Synonyms and Identifiers

  • PubChem CID: 2755935

  • InChIKey: HOSMYZXDFVUSCV-FCXZQVPUSA-N

  • Synonyms: BOC-D-ABU-OH DCHA, Boc-D-Abu-OH.DCHA, Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate

Applications and Uses

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate is primarily used in peptide synthesis. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective deprotection under acidic conditions. This property is crucial in the stepwise synthesis of peptides, where controlling the reactivity of amino groups is essential.

Hazard Classification

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, safety glasses, and a face mask.

    • Handle in a well-ventilated area.

Storage and Disposal

  • Store in a cool, dry place away from incompatible substances.

  • Dispose of waste according to local regulations and guidelines.

Research Findings and Developments

Recent research has focused on optimizing peptide synthesis protocols, including the use of various protecting groups like the tert-butoxycarbonyl group. The efficiency and selectivity of these groups in protecting amino functionalities have been extensively studied, highlighting their importance in modern peptide chemistry.

CAS No. 27494-47-9
Product Name Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate
Molecular Formula C21H40N2O4
Molecular Weight 203,24*181,32 g/mole
IUPAC Name N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1
Standard InChIKey HOSMYZXDFVUSCV-FCXZQVPUSA-N
Isomeric SMILES CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
SMILES CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Synonyms 27494-47-9;BOC-D-ABU-OHDCHA;Dicyclohexylamine(R)-2-((tert-butoxycarbonyl)amino)butanoate;Boc-D-Abu-OH(dicyclohexylammonium)salt;AC1MBSF7;73876_ALDRICH;73876_FLUKA;MolPort-003-725-607;MolPort-028-751-644;Boc-D-Abu-OHdicyclohexylaminesalt;MFCD00235886;AKOS015920050;AKOS025395636;Boc-D-Abu-OHdicyclohexylammoniumsalt;CS20260;DS-1108;AK-45026;BR-45026;KB-03424;AB0072743;ST2419163;FT-0693722;W5059;S-2382;(R)-2-Boc-amino)butyricaciddicyclohexylaminesalt
PubChem Compound 2755935
Last Modified Aug 15 2023

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